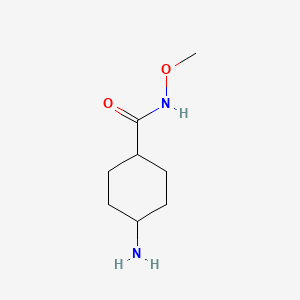
trans 4-Amino-N-methoxycyclohexane-1-carboxamide
Overview
Description
trans 4-Amino-N-methoxycyclohexane-1-carboxamide: is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring an amino group and a methoxy group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Amino-N-methoxycyclohexane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Amination: The cyclohexanone undergoes amination to introduce the amino group at the 4-position.
Carboxylation: Finally, the carboxamide group is introduced to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans 4-Amino-N-methoxycyclohexane-
Biological Activity
Trans 4-Amino-N-methoxycyclohexane-1-carboxamide, also known as T-AMCHA, is a compound of significant interest due to its biological activities, particularly in the context of anti-fibrinolytic properties and skin barrier recovery. This article explores the biological activity of T-AMCHA, detailing its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
T-AMCHA is characterized by its cyclohexane ring with an amino group and a methoxy substituent. The structural formula can be represented as follows:
This structure allows for specific interactions with biological targets, influencing its pharmacological effects.
T-AMCHA acts primarily as an anti-fibrinolytic agent by inhibiting plasmin, a serine protease involved in the breakdown of fibrin in blood clots. This inhibition is crucial for accelerating barrier recovery in damaged epithelial tissues. The compound's ability to modulate protease activity suggests potential therapeutic applications in wound healing and tissue repair.
Key Mechanisms:
- Inhibition of Plasmin : T-AMCHA prevents the degradation of fibrin, promoting clot stability and enhancing wound healing.
- Protease Activity Modulation : It influences the activity of various serine proteases, which play roles in skin barrier integrity and repair processes.
Biological Activity Studies
Numerous studies have evaluated the biological effects of T-AMCHA. Below are key findings from selected research:
Table 1: Summary of Biological Activities
Case Studies
-
Barrier Recovery in Epidermal Models :
In a study involving hairless mice, T-AMCHA was applied topically after inducing skin injuries through tape stripping. The results indicated a marked improvement in barrier recovery compared to untreated controls. This effect was attributed to the compound's ability to inhibit proteolytic activity associated with skin damage . -
Impact on Epidermal Hyperplasia :
Another study assessed the effects of daily applications of T-AMCHA on epidermal hyperplasia induced by repeated injuries. The results demonstrated that T-AMCHA significantly reduced the thickness of the epidermis, suggesting its potential as a therapeutic agent in managing excessive tissue growth following injury .
Discussion
The biological activity of this compound highlights its potential therapeutic applications in dermatology and wound care. Its mechanism as a plasmin inhibitor not only aids in clot stabilization but also promotes faster recovery of epithelial barriers, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-amino-N-methoxycyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBVANYHDGXDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















